2,2-Dimethyl-4-oxopentanal
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Overview
Description
2,2-Dimethyl-4-oxopentanal is an organic compound with the molecular formula C7H12O2. It is a ketone and aldehyde, characterized by the presence of a carbonyl group (C=O) and an aldehyde group (CHO) in its structure. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4-oxopentanal can be synthesized through the oxidation of 2,2-dimethyl-4-pentenal. The process involves bubbling oxygen through a solution containing copper(I) chloride, palladium(II) chloride, dimethylformamide, and water. The reaction is carried out at room temperature for 60 hours, followed by acidification and extraction with ethyl ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidation processes, but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed in aldol condensation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Condensation: β-hydroxy ketones or α,β-unsaturated ketones.
Scientific Research Applications
2,2-Dimethyl-4-oxopentanal is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and synthesis.
Industry: It is employed in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxopentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form various intermediates, such as hemiacetals and acetals, through nucleophilic addition reactions. These intermediates play a crucial role in its chemical behavior and applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-oxopentanenitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2,2-Dimethyl-4-pentenal: Precursor in the synthesis of 2,2-Dimethyl-4-oxopentanal.
Uniqueness
This compound is unique due to its dual functional groups (ketone and aldehyde), which provide versatile reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations distinguishes it from other similar compounds .
Properties
CAS No. |
61031-76-3 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxopentanal |
InChI |
InChI=1S/C7H12O2/c1-6(9)4-7(2,3)5-8/h5H,4H2,1-3H3 |
InChI Key |
PYEFVTIOUDAUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C=O |
Origin of Product |
United States |
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